4-Bromo-3,5-dimethoxybenzonitrile
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Overview
Description
4-Bromo-3,5-dimethoxybenzonitrile: is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and two methoxy groups at the 3- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dimethoxybenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethoxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dimethoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Various substituted benzonitriles.
Coupling: Biaryl compounds.
Reduction: 4-Bromo-3,5-dimethoxybenzylamine.
Scientific Research Applications
Chemistry: 4-Bromo-3,5-dimethoxybenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds .
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals .
Medicine: While specific medical applications are still under investigation, derivatives of this compound are being explored for their potential therapeutic properties .
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and materials, including dyes and polymers .
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethoxybenzonitrile largely depends on its chemical reactivity. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological activity are still being studied.
Comparison with Similar Compounds
- 4-Bromo-2,5-dimethoxybenzonitrile
- 3-Bromo-4,5-dimethoxybenzonitrile
- 4-Bromo-3,5-dimethylbenzonitrile
Comparison: 4-Bromo-3,5-dimethoxybenzonitrile is unique due to the specific positioning of its bromine and methoxy groups, which influence its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for targeted synthetic applications .
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-bromo-3,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H8BrNO2/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4H,1-2H3 |
InChI Key |
LBFJBRPHKYKQSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C#N |
Origin of Product |
United States |
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